2-Octylcyclopentane-1,1-diperoxol
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Overview
Description
2-Octylcyclopentane-1,1-diperoxol is an organic compound characterized by a cyclopentane ring substituted with an octyl group and two peroxide groups at the 1,1-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octylcyclopentane-1,1-diperoxol typically involves the reaction of cyclopentane derivatives with peroxide compounds under controlled conditions. One common method involves the oxidation of cyclopentane derivatives using hydrogen peroxide in the presence of a catalyst. The reaction is carried out at moderate temperatures (35-45°C) and requires careful control of reaction time and conditions to ensure the formation of the desired diperoxol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the separation and purification of the compound are crucial steps in the industrial production to ensure high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Octylcyclopentane-1,1-diperoxol undergoes various chemical reactions, including:
Oxidation: The peroxide groups in the compound make it susceptible to further oxidation reactions, leading to the formation of more oxidized products.
Reduction: Reduction of the peroxide groups can yield cyclopentane derivatives with hydroxyl groups.
Substitution: The octyl group and peroxide groups can participate in substitution reactions, leading to the formation of different substituted cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated cyclopentane derivatives, substituted cyclopentane compounds, and more oxidized products depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Octylcyclopentane-1,1-diperoxol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various cyclopentane derivatives.
Biology: The compound’s peroxide groups make it a potential candidate for studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its peroxide content.
Industry: It is used in the production of polymers and other materials where peroxide groups are beneficial for initiating polymerization reactions
Mechanism of Action
The mechanism of action of 2-Octylcyclopentane-1,1-diperoxol involves the interaction of its peroxide groups with various molecular targets. The peroxide groups can generate reactive oxygen species (ROS) upon decomposition, which can interact with cellular components, leading to oxidative stress. This property is exploited in applications where controlled oxidation is desired, such as in antimicrobial treatments and polymerization processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,1-diperoxol: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
2-Octylcyclopentane-1,1-dihydroperoxide: Contains hydroperoxide groups instead of peroxide groups, leading to different reactivity and stability.
2-Octylcyclopentane-1,1-dihydroxy: Contains hydroxyl groups instead of peroxide groups, resulting in different chemical properties and applications .
Uniqueness
2-Octylcyclopentane-1,1-diperoxol is unique due to the presence of both an octyl group and two peroxide groups, which confer distinct chemical reactivity and potential applications. The combination of hydrophobicity from the octyl group and oxidative potential from the peroxide groups makes it a versatile compound in various fields.
Properties
CAS No. |
618067-95-1 |
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Molecular Formula |
C13H26O4 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1,1-dihydroperoxy-2-octylcyclopentane |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-9-12-10-8-11-13(12,16-14)17-15/h12,14-15H,2-11H2,1H3 |
InChI Key |
UJKAHGYSAOEIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCC1(OO)OO |
Origin of Product |
United States |
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